![molecular formula C9H12O3 B13502041 Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject of study in organic chemistry. This compound is part of the 7-oxanorbornane family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate typically involves the Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, resulting in the formation of a six-membered ring. For this compound, the reaction between 2-methylfuran and methyl-3-bromo-propiolate is highly regioselective and efficient . Industrial production methods often involve catalytic hydrogenation of hydroquinone to generate cyclohexane-1,4-diol, which can then be transformed into the desired product through various chemical reactions .
Chemical Reactions Analysis
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions include alcohols, ketones, and carboxylic acids.
Scientific Research Applications
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the production of fragrances and flavors due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic pathways. This inhibition can lead to a decrease in the production of certain metabolites, thereby exerting its biological effects .
Comparison with Similar Compounds
Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares a similar bicyclic structure but lacks the ester functional group.
Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate: This compound has additional methyl groups, which can influence its reactivity and biological activity.
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester: This derivative has a different substitution pattern, affecting its chemical properties and applications.
This compound stands out due to its unique combination of a bicyclic structure and an ester functional group, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-12-8(11)9-4-2-6(3-5-9)7(9)10/h6H,2-5H2,1H3 |
InChI Key |
LPZJNXYNKCCAHM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(C1=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-methyl-4H-thieno[3,2-b]pyrrol-2-yl}methanol](/img/structure/B13501961.png)
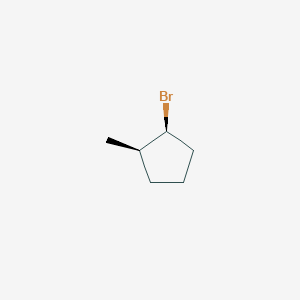




![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
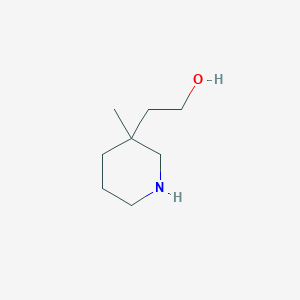
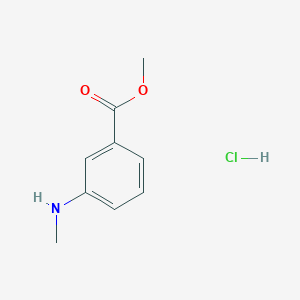
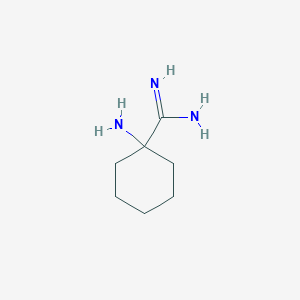
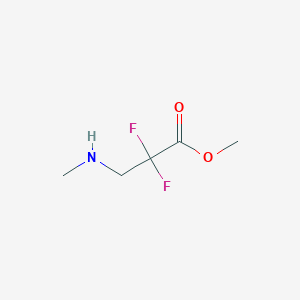
![1-{1-[(Pyridin-2-yl)methyl]pyrrolidin-2-yl}methanamine trihydrochloride](/img/structure/B13502023.png)
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)

